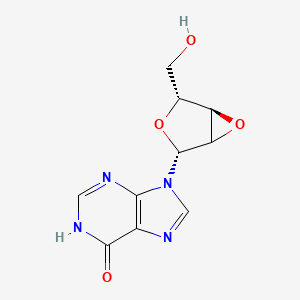

2/',3/'-Anhydroinosine

Description

2',3'-Anhydroinosine (CAS: 31766-13-9) is a nucleoside derivative characterized by an epoxide bridge between the 2' and 3' positions of the ribose moiety. Its molecular formula is C₁₀H₁₀N₄O₄, with a molecular weight of 250.21 g/mol . This compound is primarily known as a process-related impurity in the synthesis of antiviral drugs like 2',3'-dideoxyinosine (Didanosine) and is implicated in inhibiting enzymatic reactions, such as those catalyzed by purine nucleoside phosphorylase (PNP) in E. coli .

Properties

CAS No. |

31766-13-9 |

|---|---|

Molecular Formula |

C10H10N4O4 |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

WDIGUIIOGAEQHN-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

Synonyms |

9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; |

Origin of Product |

United States |

Preparation Methods

2’,3’-Anhydroinosine can be synthesized through various chemical routes. One common method involves the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . This reaction is catalyzed by purine nucleoside phosphorylase from Escherichia coli . The reaction conditions typically involve the use of deuterium oxide (D2O) instead of water (H2O) to accumulate intermediate substances in sufficient quantities .

Chemical Reactions Analysis

2’,3’-Anhydroinosine undergoes various chemical reactions, including hydrolysis and radical dehalogenation . During hydrolysis, the compound forms intermediates that inhibit the formation of 1-phospho-3-deoxyribose . Common reagents used in these reactions include deuterium oxide and purine nucleoside phosphorylase . The major products formed from these reactions are intermediates containing deuterium .

Scientific Research Applications

2’,3’-Anhydroinosine has several scientific research applications. It is used in the study of nucleosides and nucleotides, particularly in the synthesis of 2-fluorocordycepin . The compound is also used in the investigation of purine nucleoside phosphorylase activity and its role in biochemical pathways . Additionally, 2’,3’-Anhydroinosine is employed in the study of radical dehalogenation reactions and their impact on nucleoside synthesis .

Mechanism of Action

The mechanism of action of 2’,3’-Anhydroinosine involves its interaction with purine nucleoside phosphorylase . The compound inhibits the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin . This inhibition is achieved through the hydrolysis of 2’,3’-Anhydroinosine, which forms intermediates that interfere with the biochemical pathway .

Comparison with Similar Compounds

2',3'-Anhydroinosine vs. 3'-Deoxyinosine

- Structural Differences: 2',3'-Anhydroinosine contains a 2',3'-epoxide ring, whereas 3'-Deoxyinosine (CAS: 3262-73-3) lacks the 3'-hydroxyl group entirely. Molecular formula: C₁₀H₁₀N₄O₄ (Anhydro) vs. C₁₀H₁₂N₄O₃ (3'-Deoxyinosine) .

- Synthesis: 2',3'-Anhydroinosine forms as a byproduct during radical dehalogenation of intermediates like 2',5'-Di-O-acetyl-3'-bromo-3'-deoxyinosine using Bu₃SnH . 3'-Deoxyinosine is synthesized via hydrogenation of brominated precursors followed by ammonia treatment, avoiding epoxide formation .

- Chromatographic Separation: HPLC retention times differ significantly: 0.59 for 2',3'-Anhydroinosine vs. 0.51 for 3'-Deoxyinosine .

2',3'-Anhydroinosine vs. 2',3'-Dideoxyinosine (Didanosine)

- Pharmacological Role: Didanosine is an antiviral agent, while 2',3'-Anhydroinosine is a synthesis impurity that inhibits PNP-mediated transglycosylation, reducing yields of target compounds like 2-fluorocordycepin .

2',3'-Anhydroinosine vs. Adenosine 2',3'-Anhydro

- Base Moiety: 2',3'-Anhydroinosine features a hypoxanthine base, whereas Adenosine 2',3'-Anhydro (CAS: 2627-64-7) contains adenine.

- Enzymatic Interactions: The hypoxanthine base in 2',3'-Anhydroinosine reduces affinity for enzymes like PNP compared to adenine-containing analogues, altering inhibitory effects .

Functional and Mechanistic Comparisons

Inhibitory Effects in Enzymatic Reactions

- 2',3'-Anhydroinosine inhibits the formation of 1-α-phospho-3-deoxyribose, a critical intermediate in 2-fluorocordycepin synthesis, by destabilizing the PNP active site .

Hydrolysis Behavior

- 2',3'-Anhydroinosine undergoes hydrolysis in D₂O, producing two deuterium-containing intermediates. This reactivity is absent in non-epoxide analogues like 3'-Deoxyinosine .

Data Tables

Biological Activity

2',3'-Anhydroinosine (2',3'-AI) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic uses, supported by data tables and relevant studies.

Overview of 2',3'-Anhydroinosine

2',3'-AI is derived from inosine and is characterized by the absence of the 2' and 3' hydroxyl groups. This structural modification contributes to its unique biological properties, particularly in inhibiting various enzymatic activities.

Enzyme Inhibition

Enzyme Activity : Research indicates that 2',3'-AI exhibits significant inhibitory effects on certain enzymes, particularly purine nucleoside phosphorylase (PNP). PNP is crucial in purine metabolism and is a target for cancer therapy.

- Inhibition of PNP : Studies have shown that 2',3'-AI can inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin, suggesting a potential role as an anticancer agent .

Anticancer Activity

The anticancer potential of 2',3'-AI has been explored through various studies. Its mechanism appears to involve the disruption of nucleotide metabolism, leading to impaired RNA synthesis in cancer cells.

- Case Studies : In vitro studies have demonstrated that 2',3'-AI can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, treatment with 2',3'-AI resulted in a dose-dependent decrease in cell viability in head and neck carcinoma models .

The biological activity of 2',3'-AI can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : By inhibiting PNP, 2',3'-AI disrupts the salvage pathway of purine metabolism, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Research Findings

Recent studies have provided insights into the pharmacological potential of 2',3'-AI:

- A study highlighted that derivatives of 2',3'-AI showed no inhibitory effect on PNP directly but indicated that hydrolysis products could influence enzyme activity indirectly .

- Another investigation revealed that when combined with other agents, such as actinobolin, the efficacy of 2',3'-AI against bacterial infections was enhanced, showcasing its potential as a therapeutic adjunct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.